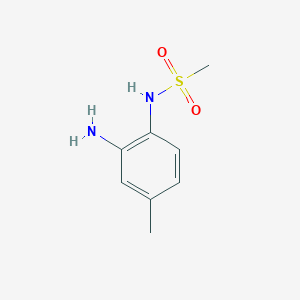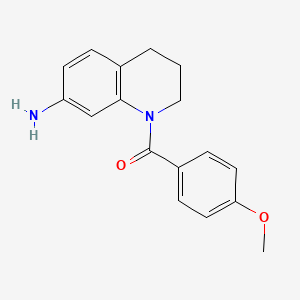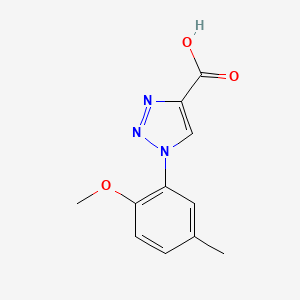![molecular formula C13H16N2O4S B1414858 N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 145729-15-3](/img/structure/B1414858.png)
N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide
Übersicht
Beschreibung
“N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound with the CAS Number: 145729-15-3 . It has a molecular weight of 296.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-{4-[(4-oxo-1-piperidinyl)sulfonyl]phenyl}acetamide . The InChI code for this compound is 1S/C13H16N2O4S/c1-10(16)14-11-2-4-13(5-3-11)20(18,19)15-8-6-12(17)7-9-15/h2-5H,6-9H2,1H3,(H,14,16) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Protection and Degradation Pathways
Advanced oxidation processes (AOPs) have garnered attention for treating recalcitrant compounds like acetaminophen in aqueous media. Research by Qutob et al. (2022) highlights the use of AOPs to degrade acetaminophen, generating various by-products, including acetamide. This study underscores the potential environmental impact of acetamide derivatives, emphasizing the necessity of treating these compounds before release into ecosystems to mitigate ecological threats (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Medicinal Chemistry: Sultams and Sulfonamide Derivatives
In medicinal chemistry, the focus on cyclic sulfonamides (sultams) and their derivatives has been significant due to their broad range of medicinal activity. Okwuchukwu and Bandyopadhyay (2020) discussed the synthesis, potential bioactivity, and mechanisms of therapeutic action of sultam derivatives. This review points to the medicinal relevance of these compounds, including those with the sulfonylphenyl acetamide structure, highlighting their potential in drug development (Okwuchukwu & Bandyopadhyay, 2020).
Pharmacological Significance
The pharmacological significance of sulfonamide motifs, including N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide, is well-documented. Zhao et al. (2018) provided a comprehensive review on sulfur (SVI)-containing motifs, highlighting their importance in the development of new therapeutic agents. The review covers a wide range of therapeutic applications such as antimicrobial, anti-inflammatory, and anticancer activities, underlining the critical role of sulfonyl-containing compounds in addressing various disease conditions (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(4-oxopiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-10(16)14-11-2-4-13(5-3-11)20(18,19)15-8-6-12(17)7-9-15/h2-5H,6-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXHHMJYPDIGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)

![3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414788.png)
![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)






